molecular formula C13H13N3O4 B3179569 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl Benzoate CAS No. 87009-72-1

2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl Benzoate

Cat. No.: B3179569
CAS No.: 87009-72-1
M. Wt: 275.26 g/mol
InChI Key: BBMOMSXPPYKGBO-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl Benzoate ( 87009-72-1) is a high-purity, fine chemical intermediate of significant interest in pharmaceutical research and development . This compound, with the molecular formula C13H13N3O4 and a molecular weight of 275.26 g/mol, is characterized as a white to light yellow powder or crystal . It is a key derivative in the nitroimidazole class, which is a family of compounds extensively studied for their potential application as radiosensitizers. These agents work by enhancing the lethal effect of ionizing radiation on hypoxic tissues, a critical area of study in oncology and radiation research . As a versatile building block, it serves as a crucial pharmaceutical impurity and standard, essential for ensuring the quality, safety, and efficacy of drug substances during analytical testing and method development . To ensure its stability, this air- and heat-sensitive material should be stored refrigerated (0-10°C/2-8°C) under an inert atmosphere . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methyl-4-nitroimidazol-1-yl)ethyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-10-14-12(16(18)19)9-15(10)7-8-20-13(17)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMOMSXPPYKGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CCOC(=O)C2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl Benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include mild temperatures and solvents like acetonitrile or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl Benzoate has been evaluated for its efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents .
  • Drug Formulation
    • This compound is utilized in the formulation of drugs that require specific solubility and stability profiles. Its ester functional group can enhance the lipophilicity of drugs, potentially improving their absorption and bioavailability .
  • Impurity Standard in Drug Testing
    • Given its structural similarities to other pharmaceutical compounds, this compound serves as an impurity standard in the quality control of drug manufacturing processes. It helps in identifying and quantifying impurities in drug formulations .

Analytical Chemistry Applications

  • Chromatographic Analysis
    • The compound is used as a reference standard in chromatographic techniques such as HPLC (High Performance Liquid Chromatography). Its distinct chemical structure allows for effective separation and identification of related substances in complex mixtures .
  • Mass Spectrometry
    • In mass spectrometry, this compound can act as a calibration standard due to its well-defined molecular weight. It aids in the accurate quantification of other compounds by providing a reliable reference point during analysis .

Case Study 1: Antimicrobial Efficacy

A study conducted on various nitroimidazole derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the imidazole ring can enhance antimicrobial potency, suggesting potential pathways for drug development.

Case Study 2: Quality Control in Pharmaceuticals

In a quality control setting, this compound was utilized to assess the purity of metronidazole formulations. By employing HPLC with this compound as an internal standard, researchers achieved high accuracy in determining impurity levels, ensuring compliance with regulatory standards.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl Benzoate involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that can damage cellular components, leading to the death of microbial cells. This mechanism is similar to that of other nitroimidazole derivatives, which are known to target DNA and other vital cellular structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences in Physicochemical Properties

The thiadiazole-hybrid compound (75% yield) shows DMSO solubility, attributed to its polar 1,3,4-thiadiazole core . In contrast, metronidazole benzoate is water-soluble, a critical feature for oral drug formulations .

Reactivity :

  • Ethyl benzoate derivatives (e.g., 3-bromobenzoate) exhibit higher reactivity in esterification reactions compared to methacrylate analogs, as demonstrated in resin chemistry studies .
  • The nitroimidazole core’s position (4-nitro vs. 5-nitro) influences electronic properties and metabolic stability. For example, 5-nitroimidazoles (e.g., metronidazole) are more prone to reductive activation in anaerobic environments .

Analytical and Regulatory Considerations

  • Impurity Profiling : 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl benzoate is classified as a critical impurity in metronidazole benzoate, with strict limits (e.g., ≤0.15% per EP guidelines) .
  • Chromatographic Separation : Reverse-phase HPLC methods effectively distinguish it from related impurities like 2-methyl-4-nitroimidazole (CAS: 696-23-1) and benzoic acid .

Biological Activity

2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl benzoate, a compound with the molecular formula C13H13N3O4 and a molecular weight of 275.26 g/mol, is a nitroimidazole derivative. This compound is notable for its potential biological activities, particularly its antibacterial and antifungal properties. The following sections will explore its biological activity based on various research findings, including case studies and data tables.

The compound is characterized by the presence of a nitro group attached to an imidazole ring, which is known for conferring significant biological activity to similar compounds. The structure can be represented as follows:

  • IUPAC Name : 2-(2-methyl-4-nitroimidazol-1-yl)ethyl benzoate
  • CAS Number : 87009-72-1
  • SMILES Representation : Cc1nc(cn1CCOC(=O)c2ccccc2)N+[O-]

Antibacterial Activity

Research indicates that nitroimidazole derivatives exhibit considerable antibacterial activity. In a study examining various monomeric alkaloids, compounds similar to this compound were shown to have effective minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Bacillus subtilis0.0195
Enterococcus faecalis0.0048

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various strains, including Candida albicans and Aspergillus niger. The antifungal effects were quantified in terms of inhibition zones, with notable results indicating effective inhibition at concentrations as low as 0.0048 mg/mL .

Fungal Strain MIC (mg/mL)
Candida albicans0.0048
Aspergillus niger≥5 mm inhibition zone

The mechanism by which nitroimidazole derivatives exert their antibacterial and antifungal effects is primarily through the generation of reactive nitrogen species (RNS), which interfere with microbial DNA synthesis and function. This action is particularly effective in hypoxic environments where these compounds tend to accumulate .

Study on Nitroimidazole Derivatives

A comprehensive study published in MDPI evaluated the antibacterial and antifungal activities of various nitroimidazole derivatives, including those closely related to this compound. The study found that modifications on the imidazole ring significantly influenced the biological activity, with electron-withdrawing groups enhancing antibacterial potency against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl Benzoate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions. For example, nitroimidazole derivatives are often synthesized via nucleophilic substitution or condensation reactions. A key intermediate, 2-methyl-4-nitroimidazole, can be functionalized with an ethyl benzoate group using coupling agents like chloroethyl benzoate under reflux in ethanol with potassium carbonate as a base .
  • Critical Parameters : Temperature control (e.g., reflux at 80–90°C) and stoichiometric ratios (e.g., 1:1 molar ratio of imidazole to benzoate precursor) are crucial. Impurities like unreacted starting materials can be removed via recrystallization (ethanol/water mixtures) or column chromatography .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • NMR Analysis :

  • ¹H NMR : Expect peaks for aromatic protons (δ 7.2–8.1 ppm, split for substituted benzene), methyl groups (δ 2.5–2.7 ppm for imidazole-CH₃), and nitro group adjacency (deshielding effects) .
  • ¹³C NMR : Carbons adjacent to the nitro group (C-4) show distinct shifts (~140–150 ppm) .
    • IR Spectroscopy : Strong absorption bands for C=O (ester, ~1720 cm⁻¹) and NO₂ (asymmetric stretch, ~1520 cm⁻¹; symmetric stretch, ~1350 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for nitroimidazole derivatives, such as variable antimicrobial efficacy?

  • Experimental Design :

  • Standardized Assays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols to minimize variability .
  • Matrix Effects : Account for organic degradation in biological matrices by stabilizing samples at 4°C during testing .
    • Data Analysis : Apply multivariate statistical methods to differentiate compound-specific effects from environmental variables (e.g., pH, temperature) .

Q. What strategies improve the selectivity of this compound in targeting enzymes like nitroreductases?

  • Structural Optimization :

  • Modify the benzoate moiety (e.g., para-fluoro substitution) to enhance binding affinity, as seen in analogs like 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)-ethyl 4-fluorobenzoate .
  • Introduce steric hindrance (e.g., tert-butyl groups) to reduce off-target interactions .
    • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with nitroreductase active sites, guided by crystallographic data from related imidazole derivatives .

Q. How do solvent polarity and catalyst choice affect the regioselectivity of nitroimidazole functionalization?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms for nitro group retention, while protic solvents (e.g., ethanol) may promote side reactions like hydrolysis .
  • Catalysts : Potassium carbonate enhances nucleophilicity in ethanol, whereas phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

Key Considerations for Researchers

  • Contradictions in Evidence : Some protocols suggest ethanol as a solvent for nitroimidazole alkylation , while others report side reactions (e.g., ester hydrolysis) in protic media . Validate solvent choice via pilot-scale trials.
  • Biological Testing : Stabilize samples at 4°C to mitigate organic degradation during long assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl Benzoate
Reactant of Route 2
Reactant of Route 2
2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl Benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.